

# Ampelopsin F: A Technical Guide to its Solubility in Organic Solvents

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## Compound of Interest

Compound Name: *Ampelopsin F*

Cat. No.: *B15594484*

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## Introduction

**Ampelopsin F**, also widely known as Dihydromyricetin (DHM), is a naturally occurring dihydroflavonol found in high concentrations in plants such as *Ampelopsis grossedentata*. It has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, a critical challenge in the development of **Ampelopsin F** for therapeutic applications is its low aqueous solubility, which can significantly impact its bioavailability.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the solubility of **Ampelopsin F** in various organic solvents, offering valuable data and methodologies for researchers and professionals in drug development.

## Quantitative Solubility Data

The solubility of **Ampelopsin F** is highly dependent on the solvent and temperature. The following table summarizes the available quantitative and qualitative solubility data for **Ampelopsin F** (Dihydromyricetin) in a range of organic solvents.

Solvent	Temperature	Solubility	Reference
Water	25 °C	~0.2 mg/mL	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
37 °C	~0.9 mg/mL	<a href="#">[2]</a> <a href="#">[4]</a>	
80 °C	~20 mg/mL	<a href="#">[5]</a>	
Ethanol	25 °C	~1 mg/mL	<a href="#">[6]</a>
25 °C	≥16.23 mg/mL	<a href="#">[7]</a>	
25 °C	~170 mg/mL	<a href="#">[5]</a>	
Methanol	-	Soluble	<a href="#">[3]</a> <a href="#">[8]</a>
Dimethyl Sulfoxide (DMSO)	-	~10 mg/mL	
-	≥14.6 mg/mL	<a href="#">[7]</a>	
-	≥100 mg/mL	<a href="#">[9]</a>	<a href="#">[6]</a>
Dimethyl Formamide (DMF)	-	~10 mg/mL	
Acetone	-	Readily Soluble (in hot acetone)	
Ethyl Acetate	-	Very Slightly Soluble	<a href="#">[3]</a> <a href="#">[8]</a>
Chloroform	-	Insoluble	
Petroleum Ether	-	Insoluble	

Note: The significant variation in reported solubility values for ethanol may be attributed to differences in experimental methodologies and the purity of the **Ampelopsin F** used.

## Experimental Protocols for Solubility Determination

The determination of **Ampelopsin F** solubility is crucial for pre-formulation studies and the development of effective delivery systems. The most common and reliable method is the isothermal shake-flask method, followed by quantitative analysis.[\[10\]](#)

## Isothermal Shake-Flask Method

This equilibrium-based method is considered the gold standard for solubility determination.

Objective: To determine the saturation solubility of **Ampelopsin F** in a specific solvent at a controlled temperature.

Materials:

- **Ampelopsin F** (Dihydromyricetin) powder
- Selected organic solvent of high purity
- Glass vials with screw caps
- Shaking incubator or water bath with temperature control
- Syringe filters (e.g., 0.45  $\mu\text{m}$ )
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- An excess amount of **Ampelopsin F** powder is added to a glass vial containing a known volume of the selected organic solvent.
- The vial is tightly sealed to prevent solvent evaporation.
- The mixture is then agitated in a shaking incubator or water bath at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- After the equilibration period, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle.
- A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles.

- The clear filtrate is then appropriately diluted with the same solvent for quantitative analysis.

## Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for quantifying the concentration of **Ampelopsin F** in the saturated solvent.[\[10\]](#)[\[11\]](#)

Objective: To accurately measure the concentration of dissolved **Ampelopsin F** in the filtered supernatant.

Instrumentation and Conditions (Example):

- HPLC System: A standard HPLC system equipped with a UV-Vis detector.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A mixture of methanol and a slightly acidic aqueous buffer (e.g., water with 0.1% phosphoric acid) is often employed in a gradient or isocratic elution.[\[11\]](#)
- Flow Rate: Typically around 1.0 mL/min.[\[11\]](#)
- Detection Wavelength: The maximum absorption of Dihydromyricetin is observed at approximately 290 nm.[\[1\]](#)
- Injection Volume: A standard volume, for example, 10 µL.[\[11\]](#)
- Column Temperature: Maintained at a constant temperature, for instance, 40 °C.[\[11\]](#)

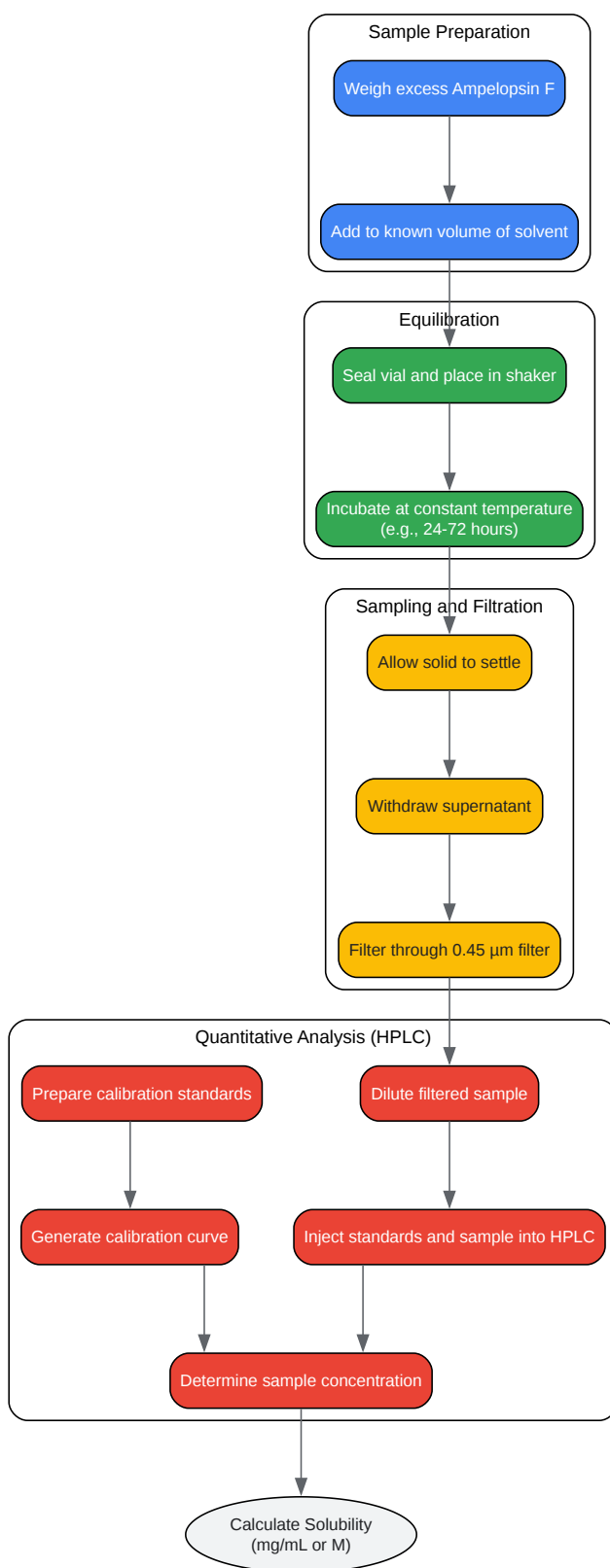
Procedure:

- A standard stock solution of **Ampelopsin F** with a known concentration is prepared in the same solvent.
- A series of calibration standards are prepared by diluting the stock solution.
- The calibration standards are injected into the HPLC system to generate a calibration curve by plotting peak area against concentration.

- The diluted sample filtrate is then injected into the HPLC system under the same conditions.
- The concentration of **Ampelopsin F** in the sample is determined by comparing its peak area to the calibration curve.

## Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental process for determining the solubility of **Ampelopsin F**.



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Caption: Workflow for **Ampelopsin F** solubility determination.

## Conclusion

Understanding the solubility of **Ampelopsin F** in various organic solvents is a fundamental step in overcoming its bioavailability challenges. This guide provides essential quantitative data and detailed experimental protocols to aid researchers and drug development professionals in their work with this promising natural compound. The provided information serves as a valuable resource for designing formulation strategies, such as the use of co-solvents, solid dispersions, and nano-formulations, to enhance the therapeutic potential of **Ampelopsin F**.

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